molecular formula C28H42O3 B13430590 Testosterone 3-cyclohexylpropionate CAS No. 2034-94-8

Testosterone 3-cyclohexylpropionate

Cat. No.: B13430590
CAS No.: 2034-94-8
M. Wt: 426.6 g/mol
InChI Key: HFFZTSFKTLANED-FEZCWRLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone 3-cyclohexylpropionate: is an androgen and anabolic steroid, which is a testosterone ester. It is known by several brand names, including Andromar, Femolone, and Telipex Retard . This compound is used primarily for its anabolic and androgenic effects, making it a significant substance in the field of hormone replacement therapy and performance enhancement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of testosterone 3-cyclohexylpropionate involves the esterification of testosterone with cyclohexylpropionic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Testosterone 3-cyclohexylpropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction yields alcohols .

Comparison with Similar Compounds

  • Testosterone Enanthate
  • Testosterone Cypionate
  • Testosterone Propionate

Comparison: Testosterone 3-cyclohexylpropionate is unique due to its specific ester group, which affects its pharmacokinetics and duration of action. Compared to testosterone enanthate and testosterone cypionate, this compound has a longer half-life, allowing for less frequent dosing . This makes it a preferred choice for patients requiring long-term hormone replacement therapy.

Properties

CAS No.

2034-94-8

Molecular Formula

C28H42O3

Molecular Weight

426.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclohexylpropanoate

InChI

InChI=1S/C28H42O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h18-19,22-25H,3-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1

InChI Key

HFFZTSFKTLANED-FEZCWRLCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CCC35C

Origin of Product

United States

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